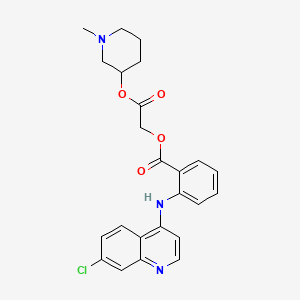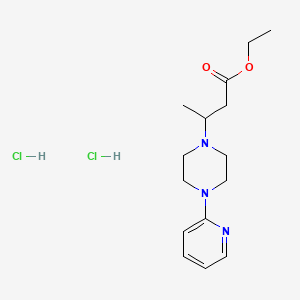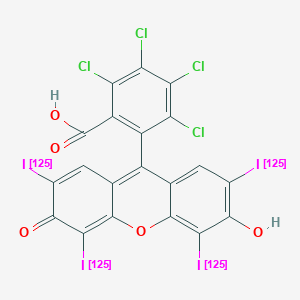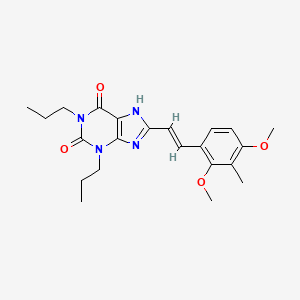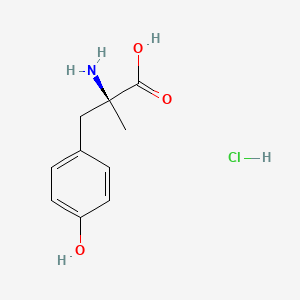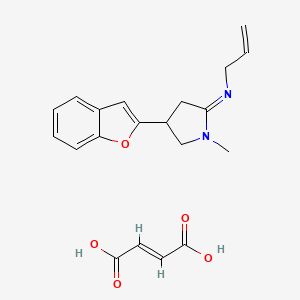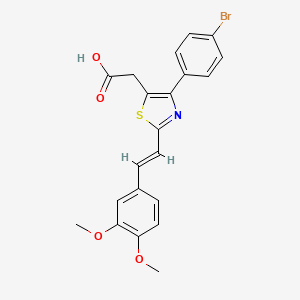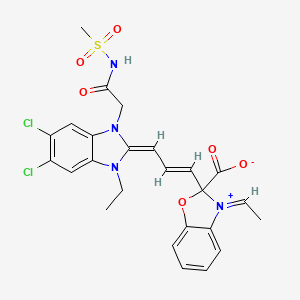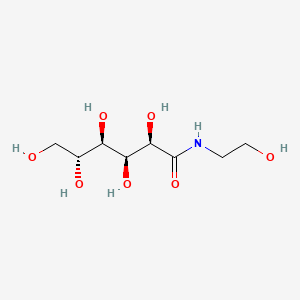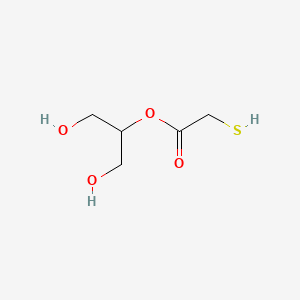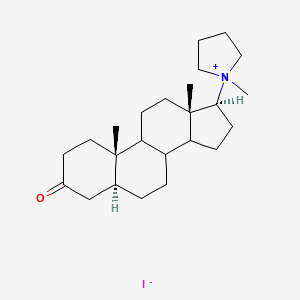
1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide is a synthetic compound that belongs to the class of androstane derivatives This compound is characterized by the presence of a pyrrolidinium group attached to the androstane skeleton, which is a common structure in many steroid hormones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the androstane skeleton, which can be derived from natural sources or synthesized from simpler organic compounds.
Functional Group Modification: The 3-oxo group is introduced through oxidation reactions, while the 17beta-hydroxy group is protected to prevent unwanted side reactions.
Pyrrolidinium Group Introduction: The pyrrolidinium group is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the androstane skeleton.
Iodide Addition: The final step involves the addition of iodide to form the iodide salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide undergoes various chemical reactions, including:
Oxidation: The 17beta-hydroxy group can be oxidized to form a ketone.
Reduction: The 3-oxo group can be reduced to form a hydroxyl group.
Substitution: The pyrrolidinium group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Formation of various substituted pyrrolidinium derivatives.
Applications De Recherche Scientifique
1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and as a tool for understanding steroid hormone action.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in hormone replacement therapy.
Industry: Used in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide involves its interaction with specific molecular targets and pathways:
Androgen Receptor: The compound binds to androgen receptors, modulating their activity and influencing gene expression.
Enzyme Inhibition: It may inhibit enzymes involved in steroid metabolism, affecting the levels of other steroid hormones.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide can be compared with other similar compounds, such as:
5alpha-Androstan-17beta-ol-3-one:
Epiandrosterone: A metabolite of dihydrotestosterone with a hydroxyl group at the 3-position instead of a keto group.
3beta-Androstanediol: An endogenous steroid hormone with hydroxyl groups at both the 3 and 17 positions.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
10063-02-2 |
|---|---|
Formule moléculaire |
C24H40INO |
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
(5S,10S,13S,17S)-10,13-dimethyl-17-(1-methylpyrrolidin-1-ium-1-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one;iodide |
InChI |
InChI=1S/C24H40NO.HI/c1-23-12-10-18(26)16-17(23)6-7-19-20-8-9-22(25(3)14-4-5-15-25)24(20,2)13-11-21(19)23;/h17,19-22H,4-16H2,1-3H3;1H/q+1;/p-1/t17-,19?,20?,21?,22-,23-,24-;/m0./s1 |
Clé InChI |
DOWLZUGHIHWKCK-IZMLDAJCSA-M |
SMILES isomérique |
C[C@]12CCC(=O)C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4[N+]5(CCCC5)C)C.[I-] |
SMILES canonique |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4[N+]5(CCCC5)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



